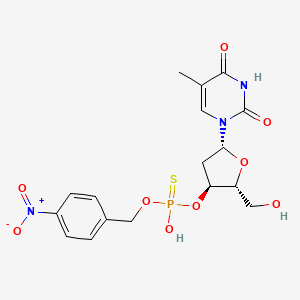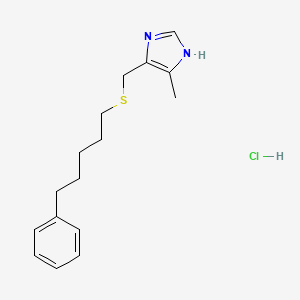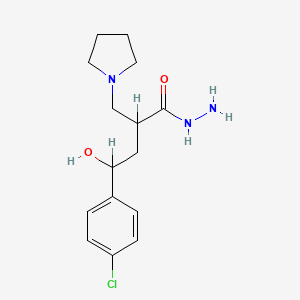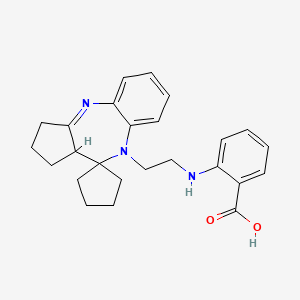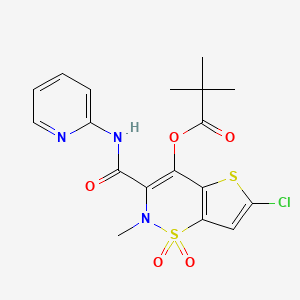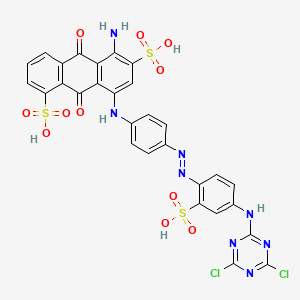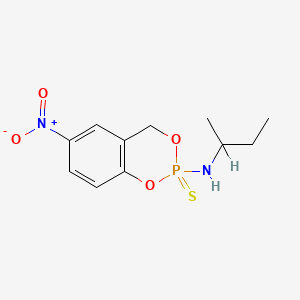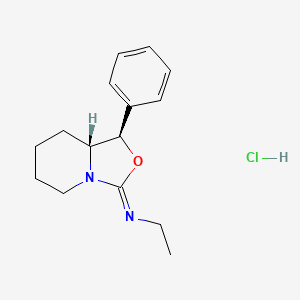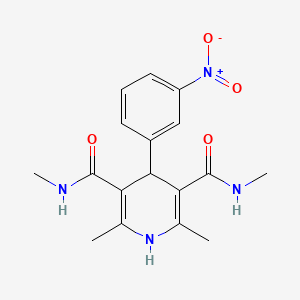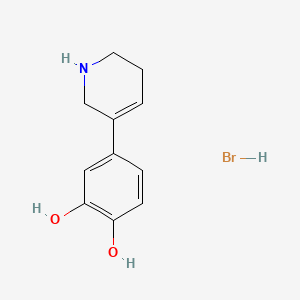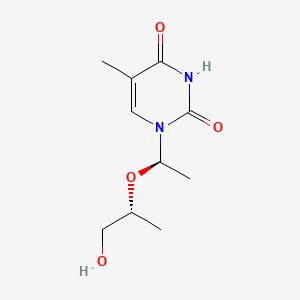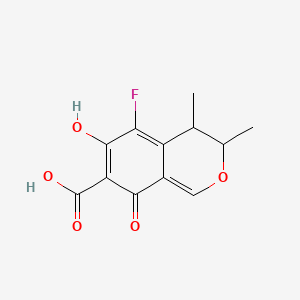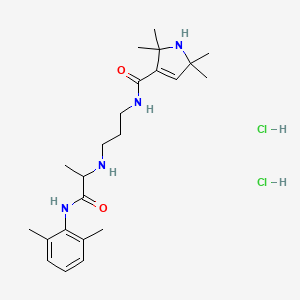
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound It features a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Common synthetic routes for pyrrole derivatives include the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic route.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or methyl groups.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functional groups.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, may occur at various positions on the pyrrole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might serve as a probe or inhibitor for studying specific biochemical pathways or as a precursor for bioactive molecules.
Medicine
Potential medical applications could include its use as a drug candidate or a lead compound for developing new pharmaceuticals, particularly if it exhibits biological activity.
Industry
In industry, the compound might be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-2-carboxamide:
2,5-Dimethylpyrrole: Another pyrrole derivative with different functional groups and properties.
N-Phenylpyrrole: A compound with a phenyl group attached to the pyrrole ring, offering different reactivity and applications.
Uniqueness
The uniqueness of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((2-((2,6-dimethylphenyl)amino)-1-methyl-2-oxoethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
102132-23-0 |
|---|---|
Molekularformel |
C23H38Cl2N4O2 |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
N-[3-[[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C23H36N4O2.2ClH/c1-15-10-8-11-16(2)19(15)26-20(28)17(3)24-12-9-13-25-21(29)18-14-22(4,5)27-23(18,6)7;;/h8,10-11,14,17,24,27H,9,12-13H2,1-7H3,(H,25,29)(H,26,28);2*1H |
InChI-Schlüssel |
RRMSSQXTPXMCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)NCCCNC(=O)C2=CC(NC2(C)C)(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


